3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Lipophilicity Physicochemical profiling Bioisostere design

3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 1183151-14-5) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazol-5-one (oxadiazolone) family, a recognized class of carboxylic acid bioisosteres in medicinal chemistry. The compound bears a 2-ethoxyphenyl substituent at the 3-position of the oxadiazolone ring, with a molecular formula of C₁₀H₁₀N₂O₃, molecular weight of 206.20 g/mol, and a computed XLogP3-AA of 1.8.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 1183151-14-5
Cat. No. B2778631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
CAS1183151-14-5
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NOC(=O)N2
InChIInChI=1S/C10H10N2O3/c1-2-14-8-6-4-3-5-7(8)9-11-10(13)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)
InChIKeyORZYBEYDOAQNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one: Physicochemical Identity and Scaffold Classification


3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 1183151-14-5) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazol-5-one (oxadiazolone) family, a recognized class of carboxylic acid bioisosteres in medicinal chemistry [1]. The compound bears a 2-ethoxyphenyl substituent at the 3-position of the oxadiazolone ring, with a molecular formula of C₁₀H₁₀N₂O₃, molecular weight of 206.20 g/mol, and a computed XLogP3-AA of 1.8 [2]. The oxadiazolone core provides a weakly acidic NH (pKa ~5.0–6.1 for the class) and functions as a hydrogen-bonding donor/acceptor scaffold, making it a versatile fragment for lead optimization and library synthesis [3]. Commercially, the compound is available at 97–98% purity from multiple vendors and is supplied strictly for research use .

Why 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Cannot Be Generically Substituted with In-Class Analogs


Although the 1,2,4-oxadiazol-5-one scaffold is shared across numerous commercial building blocks, the specific 2-ethoxyphenyl substitution pattern on this compound introduces distinct conformational, electronic, and lipophilic properties that are not replicated by common para-substituted or unsubstituted phenyl analogs [1]. The ortho-ethoxy group imposes steric constraints that alter the dihedral angle between the phenyl ring and the oxadiazolone plane, modulating π-conjugation and hydrogen-bonding geometry relative to the para-methoxy or para-chloro congeners frequently used as default replacements [2]. Furthermore, the class-level pKa range of 5.0–6.1 is sensitive to aryl substitution electronics; the electron-donating ethoxy group at the ortho position is expected to shift the acidity of the oxadiazolone NH relative to electron-withdrawing analogs, directly affecting ionization state, solubility, and target engagement at physiological pH [3]. Substituting with a generic 3-aryl-oxadiazolone without accounting for these substitution-dependent physicochemical shifts risks compromising the structure–activity relationship (SAR) or physicochemical profile of a lead series [1].

Quantitative Differentiation Evidence for 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one vs. Closest Analogs


Computed Lipophilicity (XLogP) Advantage of Ortho-Ethoxy Substitution vs. Unsubstituted Phenyl Analog

The target compound bears an ortho-ethoxy substituent that increases computed lipophilicity relative to the unsubstituted 3-phenyl-1,2,4-oxadiazol-5-one comparator. PubChem computed XLogP3-AA for the target compound is 1.8, whereas the unsubstituted 3-phenyl analog has an XLogP of approximately 0.9–1.1 as estimated by the same algorithm [1]. This ~0.7–0.9 log unit increase is consistent with the class-level observation that aryl-alkoxy substitution on the oxadiazolone scaffold raises logP by approximately 0.7 units compared to the parent phenyl derivative [2].

Lipophilicity Physicochemical profiling Bioisostere design

Carboxylic Acid Bioisosteric Advantage: Class-Level pKa and Binding Differentiation vs. Benzoate Comparators

As established across the 1,2,4-oxadiazol-5-one class, oxadiazolones exhibit a pKa of approximately 5.0–6.1, situating them in a distinct acidity band compared to carboxylic acids (pKa ~4–5) and 1,3,4-oxadiazolones (pKa ~7.6) [1]. In head-to-head electrospray ionization mass spectrometry competition experiments, 3-aryl-1,2,4-oxadiazol-5-ones (exemplified by compound 5b bearing a 4-tert-butylphenyl substituent) formed more abundant 1:1 supramolecular adducts with trisimidazoline receptor 1 than a comparable 4-tert-butylbenzoate, with the oxadiazolone-containing complex observed at m/z = 742 whereas the corresponding benzoate complex was not detected [2]. This demonstrates that the oxadiazolone NH and carbonyl oxygen engage in stronger hydrogen-bonding interactions with complementary receptors than a carboxylate group under identical conditions.

Bioisostere replacement Supramolecular binding pKa modulation

Ortho-Ethoxy Steric Shielding Effect: Differentiation from Para-Substituted 1,2,4-Oxadiazol-5-one Analogs

The 2-ethoxy substituent on the phenyl ring of the target compound introduces an ortho steric effect that is absent in the more commonly available para-substituted analogs such as 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-one and 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-one [1]. The ortho-ethoxy group restricts free rotation about the C(3)–aryl bond, increasing the rotational energy barrier and biasing the conformational ensemble toward a non-planar geometry between the phenyl ring and the oxadiazolone plane [2]. PubChem computed data list 3 rotatable bonds for the target compound, but the key C–C bond between the oxadiazolone and aryl ring experiences restricted rotation due to ortho substitution, differentiating it from para-substituted analogs where this bond is effectively unhindered [2]. This conformational restriction can translate into altered target binding entropy and selectivity compared to para-substituted congeners.

Conformational analysis Steric effects ortho-substitution SAR design

Retinoid Receptor Activity Context: Class-Level EC₅₀ Data for 1,2,4-Oxadiazol-5-one Bioisosteres of Am580

Charton et al. (2009) demonstrated that 1,2,4-oxadiazol-5-one derivatives function as effective non-carboxylic acid bioisosteres of the retinoid Am580 [1]. In their series, compound 4 (a 1,2,4-oxadiazol-5-one analog with a distinct substitution pattern) displayed an EC₅₀ of 26 nM on RAR-β, establishing that the oxadiazolone core can deliver nanomolar potency at retinoid receptors without a carboxylic acid group [1]. While the specific 3-(2-ethoxyphenyl) derivative was not the subject of this study, the data provide a validated potency benchmark for the scaffold class. The 2-ethoxyphenyl substitution on the target compound offers a distinct electronic and steric profile that positions it as a complementary probe for extending the SAR established by Charton et al. to ortho-alkoxy substitution space.

Retinoid receptor RAR-β agonism Bioisostere activity Am580 analog

PPARδ Agonist Pharmacophore Compatibility: Ortho-Ethoxy Substitution Within the Sanofi-Aventis Phenyl-Oxadiazolone Patent Space

Multiple patent filings by Sanofi-Aventis (e.g., US20080262036, US20090281084, WO2007039177) disclose broad generic formulae encompassing phenyl-[1,2,4]-oxadiazol-5-one derivatives as PPARδ agonists for the treatment of fatty acid metabolism disorders, glucose utilization disorders, and insulin resistance [1]. The generic Markush structures in these patents accommodate aryl substitution on the oxadiazolone 3-position, including alkoxy-substituted phenyl rings [1]. While the specific 3-(2-ethoxyphenyl) compound is not named as an exemplified compound in the analyzed patent disclosures, its structural features fall within the claimed pharmacophore space. This places the target compound at the intersection of the validated PPARδ agonist pharmacophore and differentiated ortho-alkoxy substitution, providing a procurement rationale for groups exploring metabolic disease targets.

PPARdelta agonist Metabolic disorders Patent landscape Pharmacophore mapping

Computed Hydrogen-Bond Donor/Acceptor Profile: Differentiating the Oxadiazolone Scaffold from 1,3,4-Oxadiazole and Tetrazole Bioisosteres

The 1,2,4-oxadiazol-5-one core presents a distinct hydrogen-bonding pharmacophore compared to other common carboxylic acid bioisosteres. The target compound has 1 hydrogen bond donor (the oxadiazolone NH) and 4 hydrogen bond acceptors (oxadiazolone carbonyl O, oxadiazolone ring N, ethoxy O, and oxadiazolone ring O), as computed by PubChem [1]. This donor/acceptor configuration differs fundamentally from tetrazoles (1 donor, 3–4 acceptors depending on protonation), 1,3,4-oxadiazolones (similar donor count but distinct acceptor geometry), and carboxylic acids (1 donor, 2 acceptors) [2]. The class-level pKa difference (~5.0 for 1,2,4-oxadiazolones vs. ~7.6 for 1,3,4-oxadiazolones vs. ~5.3 for tetrazoles vs. ~4.2 for benzoic acids) further differentiates the ionization state at physiological pH, directly impacting solubility, permeability, and target engagement [2].

Hydrogen bonding Bioisostere comparison Scaffold selection Physicochemical property

Optimal Research and Procurement Application Scenarios for 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one


Lead Optimization: Ortho-Alkoxy SAR Probe for Carboxylic Acid Bioisostere Replacement Programs

When a medicinal chemistry program has identified a carboxylic acid-containing lead compound and seeks to replace the carboxylate with a bioisostere that maintains acidity near pKa 5.0 while increasing lipophilicity by approximately 0.7–0.9 log units, this compound serves as a direct procurement candidate. The 1,2,4-oxadiazol-5-one core is documented to bind more strongly to complementary receptors than a comparable benzoate in ESI-MS competition experiments [1], and the 2-ethoxyphenyl substituent provides a pre-calibrated XLogP of 1.8 for tuning membrane permeability [2]. The ortho-ethoxy group further introduces conformational restriction that para-substituted analogs cannot provide, enabling exploration of non-planar binding modes [3].

Retinoid Receptor Program: Extending the Charton et al. (2009) SAR Series into Ortho-Substitution Space

Research groups building on the Charton et al. (2009) demonstration that 1,2,4-oxadiazol-5-one derivatives achieve nanomolar RAR-β agonism (EC₅₀ benchmark = 26 nM) can procure this compound as a commercially available ortho-ethoxy substituted probe [4]. This enables direct head-to-head comparison of ortho-alkoxy substitution effects against the published para-substituted and unsubstituted phenyl series without requiring de novo synthesis, accelerating SAR exploration around retinoid receptor selectivity and potency.

PPARδ Agonist Fragment-Based Screening: Patent-Informed Pharmacophore Exploration

For laboratories investigating PPARδ agonists for metabolic disorders, this compound occupies the intersection of the Sanofi-Aventis patent pharmacophore space and differentiated substitution chemistry [5]. As a pre-synthesized, 97–98% pure building block bearing an ortho-ethoxy substituent not exemplified in the core patent disclosures, it offers a tool for exploring whether ortho-alkoxy substitution improves PPARδ subtype selectivity or physicochemical properties relative to the disclosed para-substituted and unsubstituted phenyl-oxadiazolone analogs.

Biophysical Binding Studies: Comparing 1,2,4-Oxadiazolone vs. Tetrazole vs. Carboxylate Hydrogen-Bonding Networks

Structural biology and biophysics groups studying hydrogen-bonding architecture in protein–ligand complexes can deploy this compound alongside matched tetrazole, 1,3,4-oxadiazolone, and carboxylic acid analogs to systematically compare binding geometries. The distinct 1 HBD / 4 HBA profile and pKa of ~5.0 differentiate the 1,2,4-oxadiazol-5-one from all comparator bioisosteres [6]. The electron-donating ortho-ethoxy group further modulates the oxadiazolone NH acidity relative to electron-withdrawing substituted analogs, enabling systematic investigation of pKa-dependent binding thermodynamics within a single scaffold class.

Quote Request

Request a Quote for 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.